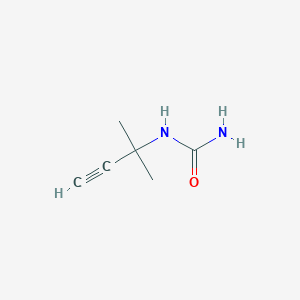

(2-methylbut-3-yn-2-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-yn-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(2,3)8-5(7)9/h1H,2-3H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSYINQJVVITME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylbut 3 Yn 2 Yl Urea and Its Derivatives

Direct Formation from Propargylic Amines and Isocyanates

The most straightforward and widely employed method for the synthesis of propargylic ureas, including (2-methylbut-3-yn-2-yl)urea, is the direct reaction between a propargylic amine and an isocyanate. This approach is valued for its high atom economy and generally simple reaction conditions.

General Amidation Protocols

The reaction of 2-methylbut-3-yn-2-amine (B1329570) with an appropriate isocyanate provides the corresponding N,N'-disubstituted urea (B33335) derivative. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions. The general scheme involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

For instance, the synthesis of 1-(4-Fluorophenyl)-3-(2-methylbut-3-yn-2-yl)urea has been reported through this general procedure. The reaction is often carried out in a suitable solvent at room temperature or with gentle heating. The versatility of this method allows for the preparation of a wide array of this compound derivatives by simply varying the isocyanate reactant. Propargylic ureas are valuable intermediates that can undergo further transformations, such as cyclization reactions to form heterocyclic compounds like 2-imidazolones, often catalyzed by transition metals like silver(I). researchgate.netchemrevlett.com

One-Pot Multicomponent Approaches for Propargylic Urea Derivatives

In the interest of procedural efficiency, one-pot multicomponent reactions have been developed for the synthesis of propargylic urea derivatives. chemrevlett.com In these approaches, the propargylic urea is generated in situ and then subjected to further reactions without isolation. For example, a propargylamine (B41283), an isocyanate, and a catalyst can be combined in a single reaction vessel to yield a cyclized product, with the propargylic urea as a key intermediate. chemrevlett.com

A common strategy involves the in situ formation of the propargylic urea from a propargylamine and an isocyanate, followed by a metal-catalyzed cyclization. chemrevlett.com This method is particularly useful for the synthesis of complex heterocyclic structures from simple starting materials in a single operation. The initial formation of the urea derivative is a crucial step in these tandem reaction sequences.

Carbonylation Strategies for Urea Formation

Carbonylation strategies provide an alternative to the use of isocyanates for the synthesis of ureas. These methods utilize carbon dioxide or carbon monoxide surrogates as the carbonyl source, which are attractive from a green chemistry perspective.

Carbon Dioxide-Mediated Processes

The use of carbon dioxide (CO2) as a C1 building block is a highly desirable method for urea synthesis due to its abundance, low cost, and non-toxic nature. nih.gov Methodologies have been developed for the synthesis of ureas and their cyclic analogues, imidazolidin-2-ones, from propargylamines, primary amines, and CO2. unipr.it These reactions are often catalyzed by organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) under solvent-free conditions. unipr.it

In the context of primary propargylamines like 2-methylbut-3-yn-2-amine, the reaction with CO2 can lead to the formation of linear urea derivatives. unipr.it These organocatalytic methods represent an effective pathway for the chemical fixation of CO2 into valuable urea compounds. unipr.it

Below is a table summarizing the synthesis of urea derivatives from propargylamines and CO2 catalyzed by TBD.

| Entry | Propargylamine | Primary Amine | Product | Yield (%) |

| 1 | Propargylamine | n-Butylamine | 5-Methylene-1-(prop-2-yn-1-yl)imidazolidin-2-one | 65 |

| 2 | 2-Methylbut-3-yn-2-amine | n-Butylamine | 1-Butyl-5,5-dimethyl-4-methyleneimidazolidin-2-one | 76 |

| 3 | 3-Ethylpent-1-yn-3-amine | n-Butylamine | 1-Butyl-5,5-diethyl-4-methyleneimidazolidin-2-one | 92 |

Data sourced from a study on guanidine-catalyzed synthesis of imidazolidin-2-ones, where linear urea derivatives are key intermediates or products. unipr.it

Carbon Monoxide Surrogate Methodologies

While carbon monoxide (CO) is a fundamental carbonyl source, its high toxicity and gaseous nature pose handling challenges. Consequently, various CO surrogates have been developed for safer and more convenient carbonylation reactions. These surrogates are stable, easy-to-handle compounds that release CO in situ under specific reaction conditions. researchgate.nettcichemicals.comeurekaselect.com

Common CO surrogates include chloroform, formic acid and its derivatives, and metal carbonyls. eurekaselect.comnih.gov Palladium-catalyzed aminocarbonylation reactions using these surrogates provide a viable route to ureas from amines. rsc.org Although a specific example for the synthesis of this compound using a CO surrogate is not extensively detailed in the literature, the general applicability of this methodology to primary amines suggests its potential for this transformation. The reaction would involve the palladium-catalyzed carbonylation of 2-methylbut-3-yn-2-amine in the presence of another amine, using a CO surrogate as the carbonyl source.

Precursor-Based Synthetic Routes

The synthesis of this compound can also be achieved through multi-step sequences starting from various precursors. These routes offer flexibility in molecular design and allow for the introduction of the urea moiety at a later stage of the synthesis.

One such approach involves the generation of an isocyanate intermediate from a precursor, which then reacts with an amine to form the urea. For example, a one-pot, two-step synthesis can be employed where a primary amide is reacted with oxalyl chloride to generate an acyl isocyanate in situ. organic-chemistry.org This intermediate can then be trapped with an amine to afford the desired urea derivative.

Another precursor-based method involves the Staudinger–aza-Wittig reaction. beilstein-journals.org In this sequence, an alkyl halide can be converted to an alkyl azide (B81097), which then reacts with a phosphine (B1218219) to form an aza-ylide. This intermediate, in the presence of carbon dioxide, generates an isocyanate, which can subsequently react with an amine to yield the final urea product. beilstein-journals.org This methodology has been optimized under microwave irradiation to provide a rapid and efficient one-pot synthesis of N,N'-disubstituted ureas. beilstein-journals.org

Utilizing 2-Methylbut-3-yn-2-ol in Coupling Reactions (e.g., Sonogashira)

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. beilstein-journals.org In the context of synthesizing derivatives of this compound, 2-methylbut-3-yn-2-ol serves as a readily available and versatile starting material. beilstein-journals.orgnih.gov

The general approach involves the coupling of 2-methylbut-3-yn-2-ol with a haloaryl substrate that already contains a urea moiety or a functional group that can be subsequently converted to a urea. A variety of aryl bromides have been shown to couple effectively with 2-methylbut-3-yn-2-ol in good to excellent yields. beilstein-journals.org A simple and efficient catalytic system for this transformation consists of palladium(II) acetate (B1210297) (Pd(OAc)2) and triphenylphosphine (B44618) (P(p-tol)3) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent such as tetrahydrofuran (B95107) (THF). beilstein-journals.org

While direct Sonogashira coupling of a haloaryl urea with 2-methylbut-3-yn-2-ol is a plausible route, the literature more commonly describes the coupling of various aryl halides with this alkyne, followed by subsequent functional group manipulations. For instance, the coupling of 3-bromoaniline (B18343) with 2-methylbut-3-yn-2-ol produces 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol, a precursor that could potentially be converted to the corresponding urea derivative. beilstein-journals.org

Below is a table summarizing the conditions and yields for the copper-free Sonogashira coupling of 2-methylbut-3-yn-2-ol with various aryl bromides, which could be precursors to urea derivatives.

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 3-Bromoaniline | 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | 86 |

| 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 92 |

| 1-Bromo-4-nitrobenzene | 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | 95 |

| 1-Bromo-2-methylbenzene | 2-Methyl-4-(o-tolyl)but-3-yn-2-ol | 88 |

| 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | 85 |

The data in this table is based on findings from a study on copper-free Sonogashira coupling reactions. beilstein-journals.org

Bruylants Reaction Analogues for Substituted Propargylic Systems

The Bruylants reaction traditionally involves the reaction of a Grignard reagent with an α-aminonitrile to form a new carbon-carbon bond and produce a substituted amine. The accepted mechanism proceeds through the loss of the cyanide ion to form an iminium ion, which is then attacked by the Grignard reagent. researchgate.net

While the classical Bruylants reaction is not a direct method for the synthesis of ureas, its principles can be considered in the broader context of forming substituted amine precursors to propargylic ureas. A hypothetical Bruylants-type reaction for a propargylic system would involve a propargylic α-aminonitrile as the substrate. However, the application of the Bruylants reaction and its direct analogues for the synthesis of propargylic ureas is not extensively documented in the scientific literature.

A more direct and synthetically viable approach to propargylic ureas involves the reaction of a propargylamine with an isocyanate. chemrevlett.com This method is a well-established route to a wide variety of urea derivatives. In the case of this compound, the key precursor would be 2-methylbut-3-yn-2-amine (also known as 1,1-dimethylpropargylamine). This amine can be reacted with a suitable isocyanate or a cyanate (B1221674) salt to form the desired urea.

For example, the reaction of a secondary propargylamine with an isocyanate is a known method to generate propargylic ureas, which can then be used in subsequent cyclization reactions to form various heterocyclic compounds. chemrevlett.com This highlights the utility of propargylamines as synthons for urea-containing molecules.

The general reaction for the formation of a propargylic urea from a propargylamine and an isocyanate is depicted below:

R-N=C=O + H₂N-C(CH₃)₂-C≡CH → R-NH-CO-NH-C(CH₃)₂-C≡CH

Where 'R' can be an alkyl or aryl group. To synthesize the parent compound, this compound, one could envision the reaction of 2-methylbut-3-yn-2-amine with isocyanic acid (generated in situ from a cyanate salt) or through a more complex multi-step process.

The following table provides examples of the types of propargylic ureas that can be synthesized from propargylamines and isocyanates, which serve as analogues for the synthesis of this compound.

| Propargylamine | Isocyanate | Resulting Propargylic Urea Structure |

|---|---|---|

| Propargylamine | Phenyl isocyanate | 1-Phenyl-3-(prop-2-yn-1-yl)urea |

| N-Methylpropargylamine | Ethyl isocyanate | 1-Ethyl-1-methyl-3-(prop-2-yn-1-yl)urea |

| 3-Phenylprop-2-yn-1-amine | p-Tolyl isocyanate | 1-(3-Phenylprop-2-yn-1-yl)-3-(p-tolyl)urea |

| 2-Methylbut-3-yn-2-amine | Isocyanic acid (hypothetical) | This compound |

This table illustrates analogous reactions for the formation of propargylic ureas. chemrevlett.com

Mechanistic Investigations of Reactions Involving 2 Methylbut 3 Yn 2 Yl Urea Derivatives

Intramolecular Hydroamidation Pathways

Intramolecular hydroamidation of alkynyl ureas, such as (2-methylbut-3-yn-2-yl)urea derivatives, is a powerful and atom-economical method for synthesizing five-membered cyclic ureas. acs.org This approach involves the addition of a nitrogen atom of the urea (B33335) moiety across the carbon-carbon triple bond within the same molecule.

The intramolecular cyclization of propargylic ureas, including derivatives of this compound, serves as a versatile route to produce both saturated imidazolidin-2-ones and unsaturated imidazol-2-ones. acs.org These five-membered heterocyclic structures are of significant interest due to their presence in many biologically active compounds. nih.gov The specific outcome of the reaction, whether it yields the saturated or unsaturated ring, can often be controlled by the reaction conditions and the choice of catalyst.

Base-catalyzed intramolecular hydroamidation has been shown to be an effective method for this transformation. For instance, the use of the phosphazene base BEMP can achieve excellent chemo- and regioselectivity, leading to the formation of five-membered cyclic ureas under ambient conditions and with remarkably short reaction times. colab.ws In some cases, the reaction can proceed quantitatively. For example, 1-(2-methylbut-3-yn-2-yl)-3-(p-tolyl)urea can be converted to the corresponding imidazol-2-one. acs.org Similarly, imidazolinone derivatives can be synthesized directly from the corresponding propargylamine (B41283) and isocyanate in a one-pot reaction. acs.org

The synthesis of these cyclic ureas can also be achieved through metal-catalyzed pathways. Palladium-catalyzed hydroamination of propargylic tosylureas, for example, leads to a selective 5-exo-dig cyclization. mdpi.com

The cyclization of this compound derivatives presents challenges in controlling both chemoselectivity (N- versus O-cyclization) and regioselectivity (exo- versus endo-dig cyclization). acs.org N-cyclization, involving the nitrogen atom of the urea, leads to the desired imidazolidin-2-one or imidazol-2-one products. In contrast, O-cyclization, involving the oxygen atom of the urea, would result in the formation of an oxazolidine (B1195125) derivative.

Regioselectivity is concerned with the mode of attack on the alkyne. A 5-exo-dig cyclization is generally favored and leads to the formation of a five-membered ring, which is the desired pathway for synthesizing imidazolidin-2-ones. An endo-dig cyclization would result in a larger ring size.

Transition metal catalysts are often employed to control both the chemo- and regioselectivity of these reactions. acs.org For example, palladium catalysts have been successfully used to promote selective 5-exo-dig cyclization of propargylic ureas. mdpi.com The choice of catalyst and reaction conditions is critical in directing the reaction towards the desired N-cyclized, 5-exo-dig product.

Stereochemical Control in Cyclization Reactions

Achieving stereochemical control is a critical aspect of synthesizing chiral imidazolidin-2-ones from this compound derivatives, particularly when new stereocenters are formed during the cyclization process. nih.gov The spatial arrangement of atoms in the final product can significantly impact its biological activity and physical properties. rijournals.com

In palladium-catalyzed carboamination reactions of N-allylureas, which are structurally related to the cyclization precursors of this compound, excellent stereocontrol has been observed. nih.gov For substrates with internal olefins, the reaction proceeds with a net syn-addition of the nitrogen and aryl groups across the double bond, leading to the formation of two new contiguous stereocenters with high diastereoselectivity. nih.govmdpi.com This level of control is crucial for the synthesis of enantiomerically pure compounds. The ability to control the stereochemistry of both C-C and C-N axial chirality has also been demonstrated in related rhodium-catalyzed cycloadditions of ynamides, highlighting the potential for high levels of stereochemical control in these types of transformations. nih.gov

Catalytic Transformations Utilizing 2 Methylbut 3 Yn 2 Yl Urea As a Substrate

Organocatalysis in Propargylic Urea (B33335) Cyclizations

The use of potent, non-nucleophilic organic bases has emerged as an effective metal-free strategy for promoting the cyclization of functionalized alkynes, including propargylic ureas. researchgate.net These reactions offer advantages such as increased solubility in organic media and the suppression of side processes. researchgate.net

Phosphazene superbases, such as P4-t-Bu, are highly efficient catalysts for the intramolecular cyclization of substrates containing alkyne functionalities. researchgate.net These strong, non-ionic bases can effectively deprotonate acidic protons, initiating cyclization cascades under mild conditions without the need for a metal catalyst. researchgate.net In the context of (2-methylbut-3-yn-2-yl)urea, a phosphazene base would facilitate the deprotonation of the urea N-H proton, which then allows for an intramolecular nucleophilic attack on the terminal alkyne. This process typically follows a 5-exo-dig cyclization pathway to yield substituted imidazolone (B8795221) derivatives. chemrevlett.comresearchgate.net The high basicity of phosphazenes like P4-t-Bu enables the use of catalytic quantities to achieve high yields of the desired heterocyclic products. researchgate.net

The primary mechanistic role of organic superbases in the cyclization of propargylic ureas is to generate a highly reactive nucleophile via deprotonation. researchgate.net In the case of this compound, the superbase abstracts a proton from one of the nitrogen atoms of the urea moiety. This creates a urea anion, a potent nucleophile.

The key steps in the proposed mechanism are:

Deprotonation: The organic superbase (B:) removes a proton from the urea nitrogen, forming a conjugate acid (BH+) and a reactive urea anion.

Intramolecular Cyclization: The newly formed anion executes an intramolecular nucleophilic attack on the electrophilic carbon of the alkyne. This addition follows Baldwin's rules, favoring a 5-exo-dig cyclization to form a five-membered ring.

Protonation: The resulting vinyl anion is subsequently protonated, often by the conjugate acid of the superbase (BH+), to regenerate the catalyst and yield the final heterocyclic product, typically an exocyclic methylene-imidazolidinone, which can then isomerize to the more stable imidazolone. chemrevlett.com

The high efficacy of these superbases stems from their ability to generate a high concentration of the reactive anion at equilibrium while possessing low nucleophilicity themselves, thus avoiding competition with the desired intramolecular reaction. researchgate.net

Transition Metal Catalysis in Alkyne Functionalization

Transition metals are widely employed to catalyze the functionalization of alkynes due to their ability to activate the carbon-carbon triple bond towards nucleophilic attack. chemrevlett.comresearchgate.net

Silver salts, particularly silver triflate (AgOTf), are effective catalysts for the intramolecular cycloisomerization of propargylic ureas. researchgate.net This reaction provides a direct route to synthetically and biologically important 1H-imidazol-2(3H)-one derivatives. chemrevlett.comresearchgate.net The reaction proceeds through the coordination of the Ag(I) ion to the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the urea nitrogen.

The reaction typically follows a regioselective 5-exo-dig pathway. chemrevlett.comresearchgate.net A proposed mechanism involves the initial coordination of the silver cation to the triple bond of the propargylic urea, forming a cationic intermediate. chemrevlett.com This is followed by the intramolecular attack of the nitrogen atom, leading to a vinyl-silver species. Subsequent protonolysis and double-bond migration yield the final, stable 1,5,5-trimethyl-4-phenyl-1,3-dihydro-imidazol-2-one product. chemrevlett.com

| Substrate | Catalyst (mol%) | Solvent | Product | Yield |

|---|---|---|---|---|

| N-(1,1-dimethyl-3-phenylprop-2-ynyl)-N'-phenylurea | AgOTf (20 mol%) | CH2Cl2 | 1,5,5-trimethyl-4-phenyl-1,3-dihydro-imidazol-2-one | High |

Palladium catalysts are exceptionally versatile for reactions involving carbon monoxide (CO). researchgate.netdiva-portal.org In the case of this compound, a palladium-catalyzed carbonylative cyclization can be envisioned to produce butenolides or other complex heterocyclic structures. nih.gov These reactions often involve the oxidative addition of a Pd(0) species to a starting material, followed by CO insertion, cyclization, and reductive elimination to regenerate the catalyst. diva-portal.org

For instance, a tandem reaction could involve the carbonylation of the alkyne followed by an intramolecular attack by the urea nucleophile. Depending on the reaction conditions and co-catalysts, this can lead to the formation of various polyheterocyclic scaffolds. researchgate.net A plausible pathway involves the formation of a β-ketoacylpalladium intermediate which then reacts with the urea moiety. researchgate.net Subsequent cyclization and dehydration would yield highly functionalized pyrimidine-2,4-dione derivatives.

| Substrate Type | Catalyst System | CO Source | Product Type |

|---|---|---|---|

| Propargyl Alcohols/Amines | Pd(II) or Pd(0) complexes | CO gas or CO source (e.g., TFBen) | Butenolides, Lactams |

Copper(II) halides can catalyze the cyclization of alkynyl ureas in the presence of an alcohol and a halogen source, leading to the formation of haloalkylidene-substituted heterocycles. nih.gov A highly effective method involves using a catalytic amount of CuCl₂ with a stoichiometric amount of an N-halosuccinimide (NXS). nih.gov This process facilitates an alkoxyhalogenation cascade.

The reaction with this compound would proceed via an initial attack of the alcohol on the copper-activated alkyne, followed by the intramolecular cyclization of the urea nitrogen. The final step involves the capture of a halide. Alternatively, using stoichiometric amounts of copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) can achieve alkoxychlorination and alkoxybromination, respectively, without the need for NXS. nih.gov This methodology provides a direct route to functionalized 2-iminooxazolidines bearing a haloalkylidene substituent.

| Substrate Type | Catalyst/Reagent | Halogen Source | Product |

|---|---|---|---|

| Alkynyl Urea | CuCl₂ (catalytic) | N-halosuccinimide (NXS) | Haloalkylidene-substituted heterocycle |

| Alkynyl Urea | CuCl₂ or CuBr₂ (stoichiometric) | None (from copper salt) | Chloro/Bromoalkylidene-substituted heterocycle |

Rhodium-Catalyzed Regiodivergent Processes

While direct studies on rhodium-catalyzed regiodivergent processes specifically utilizing this compound are not extensively documented, the reactivity of analogous alkynyl and urea-containing compounds in the presence of rhodium catalysts provides a strong basis for predicting its behavior. Rhodium catalysis is a powerful tool for C-C and C-heteroatom bond formation, and the presence of both an alkyne and a urea moiety in this compound suggests its potential to undergo a variety of transformations. digitellinc.com

One plausible transformation is the arene homologation of aryl ureas with internal alkynes, a process that has been demonstrated with rhodium catalysts. rhhz.net In such a reaction, the urea group can act as an effective directing group for the initial ortho C-H activation of an aromatic ring. This is followed by two successive and completely regioselective migratory insertions of the unsymmetrical alkyne into the rhodium-carbon bonds. rhhz.net This methodology is particularly useful for the synthesis of poly-substituted polyarenes. rhhz.net

Another potential rhodium-catalyzed reaction is cycloisomerization. For instance, N-propargyl enamine derivatives have been shown to undergo rhodium-catalyzed cycloisomerization to yield six-membered azacycles. nih.gov This reaction is thought to proceed through an intramolecular nucleophilic attack of the enamine on a rhodium vinylidene intermediate, followed by a base-mediated proton-shunting process. nih.gov Given the structural similarities, this compound could potentially undergo analogous intramolecular cyclization reactions if an appropriate nucleophilic partner is present within the molecule or introduced intermolecularly.

Furthermore, rhodium catalysts have been employed in various annulation reactions involving alkynes. For example, a rhodium(III)-catalyzed [4+2] type annulation of 1-H-indazoles with propargyl alcohols has been developed to synthesize 6-alkenylindazolo[3,2-a]isoquinolines. rsc.org This reaction proceeds via C-H bond activation and subsequent cyclization. rsc.org The alkynyl group in this compound could similarly participate in such cycloaddition reactions with suitable coupling partners.

The regiodivergence in these processes can often be controlled by the choice of ligands on the rhodium catalyst. Different ligands can influence the electronic and steric environment of the catalytic center, thereby directing the reaction towards a specific regioisomeric product.

| Reaction Type | Catalyst System (Analogous) | Potential Products from this compound | Key Features |

| Arene Homologation | [RhCp*Cl2]2 / AgSbF6 | Poly-substituted aromatic ureas | Urea as a directing group, double C-H activation |

| Cycloisomerization | [Rh(C2H2)2Cl]2 / P(4-F-C6H4)3 / DABCO | Cyclic urea derivatives | Intramolecular nucleophilic attack on rhodium vinylidene |

| [4+2] Annulation | [Rh(III)] catalyst | Fused heterocyclic ureas | C-H activation followed by cyclization |

Heterogeneous Catalysis Approaches

The application of heterogeneous catalysis to transformations involving this compound offers significant advantages, primarily in terms of catalyst recovery and reusability, which are crucial for sustainable and industrially viable processes. unirc.itmdpi.com While specific examples utilizing this substrate are scarce, the principles of heterogeneous catalysis can be applied to predict potential reaction pathways.

A key area where heterogeneous catalysis is relevant is in the selective hydrogenation of the alkynyl group in this compound. By selecting an appropriate catalyst and reaction conditions, the triple bond could be partially hydrogenated to a double bond, yielding an alkenyl urea, or fully hydrogenated to a single bond to produce an alkyl urea.

For instance, in the synthesis of biuret (B89757) from urea, various heterogeneous catalysts have been screened, including zeolites, cation-exchanged heteropolyacids, and mixed metal oxides. kiche.or.kr Among these, a mixed catalyst of multicomponent bismuth molybdate (B1676688) and alumina (B75360) demonstrated the best performance. kiche.or.kr This highlights the importance of catalyst screening to identify an efficient system for a specific transformation. A similar screening approach could be employed to find a suitable heterogeneous catalyst for reactions involving this compound.

The choice of the solid support and the nature of the active metal sites are critical in determining the activity and selectivity of a heterogeneous catalyst. For example, zeolites such as zeolite beta, mordenite, ZSM-5, and zeolite Y have shown catalytic activity in the synthesis of biuret from urea. kiche.or.kr These materials possess well-defined pore structures and acidic sites that can facilitate various organic transformations.

The general workflow for employing a heterogeneous catalyst involves the reaction, followed by simple separation of the catalyst from the reaction mixture through filtration or centrifugation. unirc.itmdpi.com The recovered catalyst can then be washed, dried, and reused in subsequent reaction cycles, which is both economically and environmentally beneficial. unirc.itmdpi.com

| Catalyst Type | Potential Application | Advantages | Considerations |

| Zeolites (e.g., Zeolite beta, ZSM-5) | Selective hydrogenation, isomerization | Shape selectivity, tunable acidity, high thermal stability | Potential for deactivation due to coking |

| Mixed Metal Oxides | Oxidation, condensation reactions | High activity, stability at high temperatures | Can be complex to synthesize and characterize |

| Supported Metal Nanoparticles | Hydrogenation, C-C coupling | High surface area, tunable reactivity | Metal leaching, particle agglomeration |

Spectroscopic and Structural Elucidation of 2 Methylbut 3 Yn 2 Yl Urea and Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The predicted NMR spectra for (2-methylbut-3-yn-2-yl)urea are based on established chemical shift principles and data from analogous structures, such as 2-methyl-3-butyn-2-ol (B105114) and other substituted ureas.

The proton NMR spectrum of this compound is expected to be relatively simple, displaying four distinct signals corresponding to the different proton environments in the molecule. The absence of adjacent, non-equivalent protons for spin-spin coupling would result in a spectrum composed entirely of singlets, simplifying interpretation.

Methyl Protons (C(CH₃)₂): The six protons of the two equivalent methyl groups are expected to appear as a sharp, integrated singlet. In the precursor 2-methyl-3-butyn-2-ol, these protons resonate around δ 1.5 ppm. A similar chemical shift is anticipated for the urea (B33335) derivative.

Acetylenic Proton (C≡CH): The terminal alkyne proton is characteristically found in the δ 2.0-3.0 ppm region. This proton should appear as a sharp singlet.

Amide Protons (NH and NH₂): The urea functional group contains two types of amide protons. The single proton on the nitrogen adjacent to the tertiary alkyl group (NH) and the two protons of the terminal amino group (NH₂) are expected to appear as separate, potentially broad singlets due to quadrupole effects of the nitrogen atom and possible chemical exchange. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature but are typically observed in the δ 4.5-6.5 ppm range for primary ureas.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₂ | ~ 1.5 | Singlet | 6H |

| -C≡CH | ~ 2.5 | Singlet | 1H |

| -NH ₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |

| -NH - | ~ 5.5 - 6.5 | Broad Singlet | 1H |

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to each unique carbon environment in the molecule.

Methyl Carbons (-C(CH₃)₂): These carbons are expected to resonate in the typical alkyl region, around δ 25-30 ppm.

Quaternary Carbon (-C(CH₃)₂): The tertiary carbon atom bonded to the two methyl groups and the nitrogen atom would likely appear around δ 50-60 ppm.

Acetylenic Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group have distinct chemical shifts. The terminal, proton-bearing carbon (C H) is expected around δ 70-75 ppm, while the internal carbon (-C ≡) would appear further downfield, typically in the δ 80-90 ppm range.

Carbonyl Carbon (-C=O): The urea carbonyl carbon is characteristically deshielded and is anticipated to have a chemical shift in the range of δ 158-162 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₂ | ~ 28 |

| -C (CH₃)₂ | ~ 55 |

| -C≡C H | ~ 72 |

| -C ≡CH | ~ 85 |

| -C =O | ~ 160 |

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., LC-MS)

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and assessing the purity of a synthesized compound. For this compound, with a chemical formula of C₆H₁₀N₂O, the calculated molecular weight is 126.16 g/mol . bldpharm.comamericanelements.com

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using electrospray ionization (ESI) in positive ion mode, the compound would be expected to be readily detected as its protonated molecular ion [M+H]⁺ at an m/z value of approximately 127.17. The retention time obtained from the liquid chromatography component would serve as an indicator of its polarity and purity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns, including the cleavage of the C-N bond, resulting in the loss of the urea moiety or the tertiary alkyl group, providing further structural confirmation.

X-ray Crystallography and Solid-State Structural Analysis

While no published crystal structure exists for this compound, the principles governing the solid-state packing of related urea compounds allow for a robust prediction of its structural characteristics.

The determination of the crystal system and space group for this compound would require successful single-crystal X-ray diffraction analysis. As this data is not currently available in the public domain, the crystallographic parameters remain unknown.

The solid-state structure of ureas is dominated by a network of strong intermolecular hydrogen bonds. wikipedia.orgmdpi.com The this compound molecule possesses multiple hydrogen bond donors (-NH and -NH₂) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O).

It is highly anticipated that the primary intermolecular interaction would be the classic N-H···O=C hydrogen bond. In many substituted ureas, these interactions link molecules together to form one-dimensional chains or "tapes". nih.gov These tapes can then pack into more complex two-dimensional sheets or three-dimensional networks, often facilitated by the secondary N-H donors. nih.gov

Conformational Analysis in the Solid State

The conformation of urea derivatives in the solid state is predominantly governed by the inherent electronic properties of the urea functional group and the formation of extensive intermolecular hydrogen-bonding networks. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, its solid-state conformation can be reliably inferred from the vast body of structural data available for parent urea and its analogues.

The urea moiety itself is characterized by a significant degree of resonance, which imparts a planar geometry to the N-C(O)-N core. X-ray diffraction studies on crystalline urea have established the precise bond lengths and planarity of this fundamental structure. These parameters serve as a crucial baseline for understanding substituted derivatives.

| Bond | Bond Length (Å) |

|---|---|

| C=O | 1.27 |

| C-N | 1.34 |

| N-H | 1.01 |

Data sourced from experimental neutron and X-ray diffraction studies of crystalline urea. materialsproject.org

For N,N'-disubstituted ureas, the conformation is typically characterized by a trans-trans arrangement of the substituents relative to the carbonyl group, a preference driven by steric considerations. However, the defining characteristic of urea structures in the solid state is their hydrogen-bonding capability. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor.

This donor-acceptor pattern facilitates the formation of robust and highly predictable supramolecular structures. The most common of these is the "urea tape," or α-network, a one-dimensional chain where molecules are linked by strong N-H···O=C hydrogen bonds. researchgate.net In this arrangement, each urea molecule is typically hydrogen-bonded to two neighbors, forming a catemer motif. Studies on a wide range of N-aryl-N'-phenyl ureas have shown that the oxygen atom often acts as a bifurcated acceptor, engaging with N-H donors from two separate molecules to form these stable tape structures. researchgate.net The intermolecular N···O distances in these synthons are typically found to be in the range of 2.87 to 2.99 Å. researchgate.net

For this compound, a monosubstituted alkyl urea, a similar hydrogen-bonding pattern is expected to dominate its crystal packing. The -NH₂ group and the secondary amide N-H provide three hydrogen bond donors, while the carbonyl oxygen remains a potent acceptor. It is highly probable that these groups would engage in extensive intermolecular N-H···O=C hydrogen bonding, leading to a densely packed, stable crystalline lattice. The bulky tertiary carbon of the (2-methylbut-3-yn-2-yl) group would sterically influence the packing arrangement, but is unlikely to disrupt the primary urea tape formation. The alkynyl group itself introduces the potential for weaker C-H···O or C-H···π interactions, which may further stabilize the crystal packing.

| Structural Feature | Expected Characteristic | Basis of Prediction |

|---|---|---|

| Urea Core Geometry | Planar (or near-planar) | Resonance delocalization in the N-C(O)-N system. materialsproject.org |

| Primary Supramolecular Synthon | "Urea tape" (α-network) via N-H···O=C bonds | Consistent observation in numerous urea derivative crystal structures. researchgate.net |

| Intermolecular N···O distance | ~2.87 - 2.99 Å | Typical range for urea N-H···O=C hydrogen bonds. researchgate.net |

| Alkynyl Group Geometry | Linear C≡C-H moiety | sp hybridization of carbon atoms. |

Computational Chemistry Approaches to 2 Methylbut 3 Yn 2 Yl Urea Reactivity

Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost, making it an ideal tool for exploring the intricacies of chemical reactions. For a molecule like (2-methylbut-3-yn-2-yl)urea, DFT calculations would be instrumental in mapping out potential reaction pathways. This would involve identifying the structures of reactants, intermediates, transition states, and products.

By calculating the potential energy surface, researchers can elucidate the step-by-step mechanism of a reaction. A key aspect of this is the location and characterization of transition states—the highest energy points along a reaction coordinate. The geometry and energetic properties of these transition states provide critical insights into the feasibility and kinetics of a reaction. For instance, a high energy barrier associated with a transition state would suggest a slow reaction rate. While no specific DFT studies have been published for this compound, this methodology remains the standard approach for such investigations.

Energetic Profiling of Reaction Mechanisms (e.g., Deprotonation Energetics)

A crucial component of understanding a reaction mechanism is the creation of an energetic profile. This profile charts the energy changes that occur as reactants are converted into products, passing through various intermediates and transition states. For this compound, a key reaction of interest could be deprotonation, given the presence of acidic protons on the urea (B33335) nitrogen atoms.

Computational methods, particularly DFT, can be used to calculate the energetics of deprotonation at different sites within the molecule. This would involve determining the relative energies of the neutral molecule and its corresponding conjugate bases. Such calculations would help in identifying the most acidic proton and predicting the most likely site of deprotonation. The solvent environment can also be incorporated into these models to provide a more realistic energetic profile. To date, no such energetic profiling has been reported for this compound.

Prediction of Chemo- and Regioselectivity

Many organic reactions can proceed through multiple pathways, leading to different products. The prediction of which product will be favored is a central challenge in chemistry. Chemo- and regioselectivity refer to the preference for reaction at one functional group over another and the preference for reaction at a particular position, respectively.

In the case of this compound, the molecule possesses multiple reactive sites, including the urea nitrogens, the carbonyl oxygen, and the carbon-carbon triple bond. Computational chemistry offers powerful tools to predict the chemo- and regioselectivity of its reactions. By comparing the activation energies for different reaction pathways leading to various potential products, researchers can determine the most kinetically favored outcome. Factors such as steric hindrance and electronic effects, which can be quantified through computational analysis, play a significant role in determining selectivity. Although this would be a valuable area of study, no predictive studies on the chemo- and regioselectivity of this compound have been documented.

Advanced Synthetic Applications of 2 Methylbut 3 Yn 2 Yl Urea in Complex Molecule Construction

Utilization as a Versatile Intermediate for Heterocyclic Synthesis

The inherent reactivity of the propargyl urea (B33335) moiety within (2-methylbut-3-yn-2-yl)urea makes it an excellent precursor for the construction of various heterocyclic frameworks. The presence of both nucleophilic nitrogen atoms and an electrophilic alkyne allows for a range of intramolecular cyclization reactions, leading to the formation of important nitrogen- and oxygen-containing heterocycles.

The synthesis of imidazolidin-2-ones and imidazol-2-ones, core structures in many biologically active compounds, can be efficiently achieved through the intramolecular hydroamidation of propargylic ureas like this compound. acs.org An organocatalytic approach using the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been shown to be particularly effective, affording excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas under ambient conditions with remarkably short reaction times. acs.orgresearchgate.net

The reaction pathway is influenced by the substitution pattern on the urea nitrogens. Unsubstituted or monosubstituted propargylic ureas tend to undergo a 5-exo-dig cyclization to yield imidazolidin-2-ones. In a key study, various substituted propargylic ureas were successfully cyclized to their corresponding imidazolidin-2-one and imidazol-2-one derivatives. acs.org For instance, the cyclization of propargylic ureas can be achieved in a one-pot synthesis starting from 2-methylbut-3-yn-2-amine (B1329570) and an isocyanate. acs.org

| Starting Material | Product | Catalyst | Conditions | Yield | Ref |

| 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea | 4,4-Dimethyl-1-phenylimidazolidin-2-one | BEMP | MeCN, room temp., 1 min | 99% | acs.org |

| 1-(4-Fluorophenyl)-3-(2-methylbut-3-yn-2-yl)urea | 1-(4-Fluorophenyl)-4,4-dimethylimidazolidin-2-one | BEMP | MeCN, room temp., 1 min | 98% | researchgate.net |

| 2-Methylbut-3-yn-2-amine and Phenyl isocyanate (one-pot) | 4,4-Dimethyl-1-phenylimidazol-2-one | BEMP | MeCN, room temp., 1 min | 62% | acs.org |

This table presents selected examples of the synthesis of imidazolidin-2-one and imidazol-2-one frameworks from derivatives of this compound.

DFT (Density Functional Theory) studies have suggested that the formation of imidazol-2-ones proceeds through a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes cyclization. acs.org This methodology provides a simple and efficient route to these important heterocyclic scaffolds, tolerating a wide range of substrates. acs.org

Beyond the synthesis of imidazolinones, the reactivity of this compound can be harnessed to construct other N- and O-heterocycles. Silver-catalyzed reactions, for example, promote the O-5-exo-dig cyclization of propargyl ureas to afford 2-aminooxazolines. unipr.it This transformation proceeds with high selectivity under mild conditions in environmentally friendly solvents like alcohols. unipr.it

In a specific example, 1-(2-methylbut-3-yn-2-yl)urea was subjected to silver catalysis to yield the corresponding 2-aminooxazoline derivative. This reaction highlights the ability to control the chemoselectivity of the cyclization (N- vs. O-cyclization) by the choice of catalyst. unipr.it While nitrogen cyclization is often favored, the use of a silver catalyst directs the reaction towards the formation of the oxygen-containing heterocycle. unipr.it

| Starting Material | Product | Catalyst | Conditions | Yield | Ref |

| 1-(2-Methylbut-3-yn-2-yl)urea | 4,4-Dimethyl-4,5-dihydrooxazol-2-amine | Ag (I) salt | Alcoholic solvent | 73% | unipr.it |

This table illustrates the silver-catalyzed synthesis of a 2-aminooxazoline from this compound.

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov The dual functionality of this compound makes it an attractive component for MCRs, enabling the generation of diverse molecular scaffolds. While specific examples directly employing this compound in MCRs are not extensively documented in the readily available literature, its structural motifs are highly relevant to established MCR methodologies.

For instance, the terminal alkyne can participate in reactions such as the A³ coupling (aldehyde-alkyne-amine), while the urea moiety can act as a nucleophile or a building block for heterocyclic cores. The integration of this compound into MCRs holds significant potential for the efficient synthesis of novel and complex molecular libraries for drug discovery and materials science.

Application in the Synthesis of Scaffolds for Asymmetric Catalysis (e.g., Chiral Auxiliaries)

Chiral ureas and their derivatives are widely recognized for their ability to act as organocatalysts and chiral auxiliaries in asymmetric synthesis. nih.gov Although direct applications of this compound as a chiral auxiliary have not been prominently reported, its derivatives represent a promising scaffold for the development of new chiral ligands and catalysts.

The synthesis of chiral imidazolidin-2-ones from propargylic ureas provides a route to established chiral auxiliary frameworks. nih.govcolab.ws The gem-dimethyl group on the this compound backbone can influence the stereochemical outcome of reactions by providing steric hindrance. By starting with enantiomerically pure propargylamines, it is possible to synthesize chiral imidazolidin-2-ones that can be subsequently used to control stereoselectivity in various chemical transformations. The development of chiral urea catalysts containing glycosyl and diphenylphosphinyl scaffolds has demonstrated the potential of urea-based compounds in asymmetric synthesis, achieving moderate to high enantiomeric excess in reactions like the Morita-Baylis-Hillman reaction. nih.gov

Precursor for Functionalized Triazole Systems

The terminal alkyne of this compound is a key functional group for the construction of triazole rings via "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Triazoles are important heterocyclic motifs in medicinal chemistry and materials science. mdpi.com While the direct synthesis of triazoles from this compound is a conceptually straightforward and highly feasible transformation, specific examples are not prevalent in the searched literature. However, the synthesis of 1,2,3-triazole ureas has been shown to be a versatile scaffold for the development of selective enzyme inhibitors. nih.gov

The general strategy would involve the reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivative. This approach would allow for the facile introduction of a wide variety of substituents onto the triazole ring, leading to a diverse library of functionalized urea-triazole hybrids.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

The synthesis of propargylic ureas, including (2-methylbut-3-yn-2-yl)urea, is most commonly achieved through the reaction of a corresponding propargylamine (B41283) with an isocyanate. chemrevlett.com This method provides a direct route to the urea (B33335) functional group. An alternative, though often more hazardous, traditional approach involves the reaction of amines with phosgene (B1210022) or its derivatives. nih.gov

The primary chemical significance of propargylic ureas lies in their utility as versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. chemrevlett.comchemrevlett.com The key mechanistic pathways involve intramolecular cyclization reactions of the heteroatom-containing acetylenic compound. chemrevlett.comresearchgate.net These cyclizations are often catalyzed by transition metals, particularly silver (Ag) and gold (Au) salts, which activate the alkyne triple bond towards nucleophilic attack. chemrevlett.com

Two principal modes of cyclization have been extensively studied:

5-exo-dig Cyclization: This is a regioselective pathway where the nitrogen atom of the urea attacks the internal carbon of the alkyne, leading to the formation of five-membered rings. This process is a common and effective method for creating 1H-imidazol-2(3H)-one (imidazolidinone) derivatives. chemrevlett.comresearchgate.net The reaction mechanism typically proceeds through the coordination of the metal cation (e.g., Ag⁺) to the triple bond, which facilitates the nucleophilic attack by the urea nitrogen, followed by proton transfer and double-bond isomerization to yield the stable heterocyclic product. chemrevlett.com

6-endo-dig Cyclization: This pathway involves the nitrogen atom attacking the terminal carbon of the alkyne, resulting in the formation of six-membered rings, such as 2,4-dihydropyrimidin-2(1H)-one derivatives. chemrevlett.com

In addition to N-cyclization, O-cyclization can also occur, leading to oxazolidin-2-imine (from 5-exo cyclization) or 3,4-dihydro-1,3-oxazin-2-imine (from 6-endo cyclization) structures. chemrevlett.com The regioselectivity of these reactions (5-exo vs. 6-endo and N- vs. O-cyclization) is a critical aspect of their synthetic utility and can be influenced by the substrate structure, catalyst, and reaction conditions. chemrevlett.comchemrevlett.com

Emerging Trends in Propargylic Urea Chemistry

The chemistry of propargylic ureas is an evolving field, driven by the demand for efficient and selective methods to synthesize complex molecules with potential biological activity. chemrevlett.comnih.gov Several key trends are shaping the current research landscape.

Advanced Catalysis: While early methods used basic conditions, modern syntheses increasingly rely on sophisticated catalysts. chemrevlett.com There is a significant trend towards using gold (Au) and silver (Ag) catalysts, which have proven highly effective for cycloisomerization reactions under mild conditions. chemrevlett.comacs.org Research is also exploring the use of heterogeneous catalysts, such as Ag and Au nanoparticles supported on materials like Al-SBA-15, to improve catalyst recovery and reusability, aligning with the principles of sustainable chemistry. acs.org

Domino and Multicomponent Reactions: Efficiency in organic synthesis is paramount. Consequently, there is a growing interest in developing one-pot procedures, such as domino A³ coupling reactions or sequential acylation-cyclization sequences, to construct complex heterocyclic systems from simple starting materials in a single operation. chemrevlett.comacs.org This approach enhances atom and step economy.

Electrochemical and Photochemical Synthesis: Emerging trends in organic synthesis include the use of electrochemistry and photochemistry to drive reactions. oaepublish.com Electrochemical synthesis of ureas from CO2 and nitrogen sources is being explored as a sustainable alternative to traditional methods. oaepublish.com These energy-efficient methods could potentially be adapted for the synthesis and transformation of propargylic ureas.

Focus on Medicinal Chemistry: Propargylic ureas are increasingly recognized as privileged structures for generating libraries of heterocyclic compounds for drug discovery. chemrevlett.comnih.gov The resulting imidazolones, oxazolidines, and other heterocycles are core scaffolds in many biologically active molecules, including kinase inhibitors and antiviral agents. nih.govnih.gov Current research often focuses on synthesizing derivatives with specific pharmacological targets in mind. acs.org

Potential Avenues for Further Research on this compound Derivatives

Building on the current understanding of propargylic ureas, several promising research avenues can be envisioned for derivatives of this compound. The tertiary propargylic alcohol-derived structure of this specific urea offers a unique starting point for exploration.

Synthesis of Novel Heterocyclic Scaffolds: The gem-dimethyl group in this compound provides steric bulk near the reaction center. Future research could systematically investigate how this steric hindrance influences the regioselectivity of metal-catalyzed cyclizations (e.g., 5-exo vs. 6-endo). By varying the substituents on the second urea nitrogen, a diverse library of novel, sterically-defined imidazolinones and other heterocycles could be generated.

Exploration of Asymmetric Catalysis: The synthesis of chiral heterocyclic compounds is of great importance in medicinal chemistry. A significant future direction would be the development of enantioselective cyclization reactions of this compound derivatives. This could be achieved by employing chiral metal catalysts (e.g., based on gold or copper) to produce optically active heterocyclic products, which could then be evaluated for stereospecific biological activities.

Development of Urea-Based Organocatalysts: Urea and thiourea (B124793) moieties are effective hydrogen-bond donors and have been used to create a wide range of organocatalysts. researchgate.netnih.gov Derivatives of this compound could be designed as novel bifunctional organocatalysts, where the urea part acts as a hydrogen-bonding site and the alkyne terminal could be functionalized for further interactions or tethering to solid supports.

Application in Materials Science: The rigid structure conferred by the alkyne and the hydrogen-bonding capability of the urea group make these molecules interesting candidates for supramolecular chemistry and materials science. Research could explore the incorporation of this compound derivatives into polymers or as building blocks for self-assembling materials, liquid crystals, or functional organic frameworks. The alkyne group also provides a convenient handle for post-polymerization modification via "click" chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methylbut-3-yn-2-yl)urea, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves urea coupling with 2-methylbut-3-yn-2-amine or analogous intermediates. Optimization can employ Box-Behnken Design (BBD) to evaluate variables like molar ratios, temperature, and reaction time. For example, in urea complexation studies, BBD identified urea-to-substrate ratios and crystallization temperatures as critical factors .

- Example Table :

| Variable | Range Tested | Optimal Value | Impact on Yield/Purity |

|---|---|---|---|

| Urea ratio | 10–30 mol | 20 mol | Maximizes complexation efficiency |

| Temperature | -20°C to 25°C | -10°C | Reduces side reactions |

| Reaction time | 24–48 hrs | 30 hrs | Balances completion vs. degradation |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology : Use NMR (¹H/¹³C) to identify protons on the urea moiety (δ 5.5–6.5 ppm for NH groups) and the alkyne proton (δ 2.0–3.0 ppm). IR spectroscopy verifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹. For crystallographic confirmation, refine single-crystal X-ray data using programs like SHELXL .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?

- Methodology : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures and enthalpy changes. Use a factorial design to test interactions between humidity, oxygen levels, and heating rates. For reproducibility, document protocols per ethical research standards (e.g., data transparency guidelines ).

Q. What methodologies resolve contradictory data on the reactivity of this compound with nucleophiles?

- Methodology : Conduct kinetic studies under controlled pH and solvent polarity. Use HPLC-MS to track intermediate species. If contradictions persist, apply systematic error analysis :

- Step 1 : Replicate experiments with stricter controls (e.g., anhydrous conditions).

- Step 2 : Cross-validate results using alternative techniques (e.g., isotopic labeling ).

- Step 3 : Apply statistical contradiction frameworks to identify outliers or confounding variables .

Q. How can computational chemistry predict the supramolecular interactions of this compound in crystal lattices?

- Methodology : Use density functional theory (DFT) to model hydrogen-bonding networks and compare with experimental crystallographic data (refined via SHELX ). Validate predictions using Pair Distribution Function (PDF) analysis for amorphous phases.

Data Reporting & Ethics

Q. What are the best practices for reporting contradictory or unexpected results in studies involving this compound?

- Methodology :

- Transparency : Disclose all raw data and experimental conditions in supplementary materials .

- Contextualization : Compare findings with prior studies on analogous ureas (e.g., benzodioxolyl-urea derivatives ).

- Ethical rigor : Adhere to institutional review protocols for data sharing and intellectual property .

Experimental Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodology :

- Standardized protocols : Publish detailed synthetic procedures, including purification methods (e.g., column chromatography gradients).

- Inter-lab validation : Collaborate with independent labs to replicate results, using shared reference samples.

- Data repositories : Deposit spectral and crystallographic data in open-access platforms (e.g., PubChem , NIST Chemistry WebBook ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.